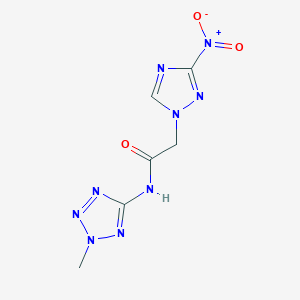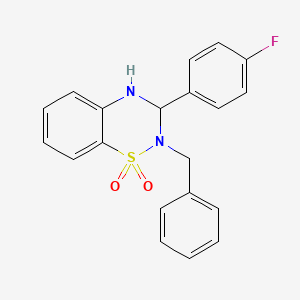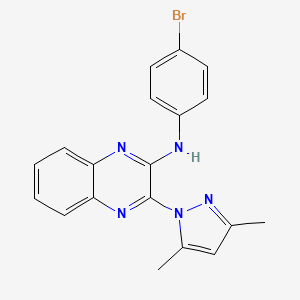![molecular formula C22H30N2O3 B14945807 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanone](/img/structure/B14945807.png)
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]METHANONE is a complex organic compound that features a benzodioxole moiety linked to a piperazine ring, which is further connected to a cyclopropyl methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]METHANONE typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. These intermediates are then coupled under specific conditions to form the final product. Common synthetic routes include:
Pd-catalyzed C-N cross-coupling reactions: These reactions are often employed to link the benzodioxole moiety to the piperazine ring.
Cyclopropanation reactions: The cyclopropyl group is introduced through cyclopropanation reactions, which may involve reagents like diazo compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzodioxole and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Including halogens and alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]METHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
作用機序
The mechanism of action of [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
- [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-(2,6-dimethoxyphenyl)methanone
- 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one
Uniqueness
Compared to similar compounds, [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]METHANONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
特性
分子式 |
C22H30N2O3 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanone |
InChI |
InChI=1S/C22H30N2O3/c1-15(2)11-17-20(22(17,3)4)21(25)24-9-7-23(8-10-24)13-16-5-6-18-19(12-16)27-14-26-18/h5-6,11-12,17,20H,7-10,13-14H2,1-4H3 |
InChIキー |
BWRQVEGWXKZAAE-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1C(C1(C)C)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide](/img/structure/B14945732.png)
![7,9-Dichloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14945738.png)
![6-(2-aminophenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14945739.png)
![3-cyclohexyl-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide](/img/structure/B14945743.png)
![4-(4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14945744.png)
![2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide](/img/structure/B14945745.png)
![1,3-dimethyl-6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14945754.png)
![4-({4-[2-(1H-tetrazol-1-yl)ethoxy]phenyl}sulfonyl)morpholine](/img/structure/B14945774.png)
![5-(2,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B14945776.png)
![2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B14945787.png)


![N-(5-{[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14945801.png)

